![molecular formula C19H14FN3OS B2700304 5-(2-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941942-52-5](/img/structure/B2700304.png)

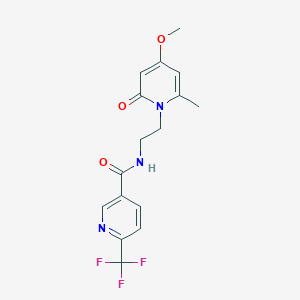

5-(2-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

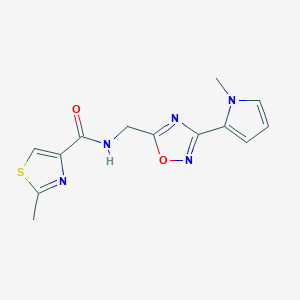

Descripción

The compound “5-(2-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one” belongs to the class of organic compounds known as thienopyrroles . These are heterocyclic compounds containing a thiophene ring fused to a pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring (a 5-membered ring consisting of four carbon atoms and one sulfur atom) fused to a pyrrole ring (a 5-membered ring consisting of four carbon atoms and one nitrogen atom) .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has explored the synthesis and anticonvulsant activity of various heterocyclic compounds, including pyrrolo[2,3-d]pyrimidines and triazolo[4,3-a]pyrazines, highlighting the importance of fluorobenzyl groups and their analogues in enhancing seizure control efficacy. For instance, studies have shown that compounds with modifications in the fluorobenzyl moiety exhibit potent activity against maximal electroshock-induced seizures in rats, suggesting a potential therapeutic pathway for seizure disorders (J. Kelley et al., 1995; J. Kelley et al., 1995).

Anticancer and Antitumor Activity

The anticancer and antitumor potential of fluorinated benzothiazoles and related compounds has been a significant focus. Fluorinated derivatives exhibit potent cytotoxicity in various cancer cell lines, with specific fluorinated 2-(4-aminophenyl)benzothiazoles showing broad-spectrum activity. This suggests a promising avenue for the development of new anticancer agents (I. Hutchinson et al., 2001).

Antimicrobial Activity

The synthesis of fluorobenzothiazoles and their incorporation into imidazolines has been investigated for antitubercular activity. These compounds, with a fluorine atom at specific positions, have shown significant antimicrobial efficacy, opening up research into novel treatments for bacterial infections (B. Sathe et al., 2010).

Bioactivation and Metabolism

Studies on the bioactivation of fluorinated antitumor molecules by human cytochrome P450 enzymes have provided insights into the metabolism and mechanism of action of these compounds. Understanding the metabolic pathways and the role of specific P450 enzymes can guide the design of molecules with improved efficacy and safety profiles (Kai Wang & F. Guengerich, 2012).

Propiedades

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(13-7-3-2-4-8-13)22-23(19(17)24)11-14-9-5-6-10-15(14)20/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHVAHLLYGDVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)

![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)

![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)

![2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine](/img/structure/B2700228.png)

![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)

![2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2700236.png)